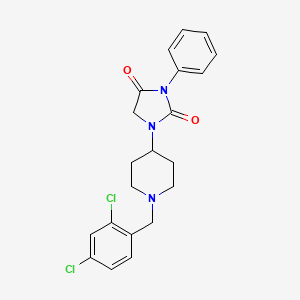![molecular formula C24H20F2N4O3S B2520780 N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1105207-20-2](/img/structure/B2520780.png)
N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Multiple Biological Activities of Pyrazole Derivatives
The research on pyrazole derivatives has shown a variety of biological activities, which are of significant interest in the field of medicinal chemistry. A study on 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones revealed that these new chemical entities possess moderate to good antibacterial, anti-inflammatory, and antioxidant activities. The compounds were characterized using various spectroscopic methods and their molecular interactions with the cyclooxygenase enzyme were explored through molecular docking studies .
Synthesis of Pyrazole Derivatives for Imaging Applications
In another study, a pyrazole derivative was synthesized for potential use as a PET imaging agent for B-Raf(V600E) in cancers. The synthesis involved multiple steps starting from 2,6-difluorobenzoic acid and resulted in a compound with a 1% overall chemical yield. The precursor underwent radiolabeling to produce the target tracer, which was isolated with high specific activity, indicating its potential for high-resolution imaging applications .
Mechanistic Insights into Pyrazole Functionalization
Experimental and theoretical studies have been conducted to understand the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives. The reaction between acid chloride and 2,3-diaminopyridine was investigated, yielding a 1H-pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative. The study provided insights into the reaction mechanism, which is valuable for the design of new pyrazole-based compounds .
Iron(II) Complexes of Pyrazole Derivatives
The synthesis of iron(II) complexes using pyrazole derivatives as ligands has been explored. These complexes exhibit interesting spin states, which are influenced by the nature of the ligands and the conditions of complexation. The study included crystallographic characterization and analysis of the spin-crossover behavior, contributing to the understanding of the magnetic properties of such complexes .
Unexpected Products in Pyrazole Synthesis
An unexpected product was obtained during the synthesis of a pyrazole derivative involving a reaction between a substituted butenone and aminoguanidine. The product featured a carboxamide moiety linked to a substituted pyrazoline ring. The molecular structure was characterized, and the orientation of the phenyl ring relative to the heterocycle was determined, which is important for understanding the reactivity and properties of such compounds .
Antifungal Activity of Pyrazole Carboxamide Derivatives
A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated for their antifungal activities. Some of these compounds showed moderate activity against various phytopathogenic fungi, with certain derivatives exhibiting higher inhibition than commercial fungicides. This highlights the potential of pyrazole carboxamide derivatives as antifungal agents .
Pyrazolo[1,5-a]Pyrimidine Derivatives as Anticancer Agents
The synthesis of a pyrazolo[1,5-a]pyrimidine derivative demonstrated its effectiveness in inhibiting the proliferation of certain cancer cell lines. The compound was synthesized through a condensation reaction followed by saponification, and its crystal structure was determined. The study suggests the potential of such compounds in the development of new anticancer therapies .
Structural Analysis of Pyrazolo[3,4-b]pyridine Derivatives
The structural analysis of a pyrazolo[3,4-b]pyridine derivative revealed a planar pyrazolo[3,4-b]pyridine system with certain substituents causing displacement from the plane. The study included the synthesis of the compound and the characterization of its intermolecular hydrogen bonding, which forms infinite chains along a specific axis. This information is crucial for understanding the molecular interactions and properties of such compounds .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Researchers have developed novel pyrazolopyrimidines derivatives, including compounds structurally related to N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, for their anticancer and anti-5-lipoxygenase activities. These compounds were synthesized via a series of condensation reactions and screened for their cytotoxic and enzyme inhibition properties, indicating potential applications in the development of new therapeutic agents (Rahmouni et al., 2016).
Antitubercular and Antibacterial Activities
A series of carboxamide derivatives, closely related to the chemical structure of interest, has been synthesized and evaluated for their antitubercular and antibacterial activities. These compounds showed potent activity against tuberculosis and various bacterial strains, suggesting their potential as lead compounds for developing new antimicrobial agents (Bodige et al., 2020).
Heterocyclic Synthesis
The compound and its analogs have been utilized in the synthesis of new heterocyclic structures, such as pyrazolopyridines and pyrazolopyrimidines. These studies focus on the development of novel organic synthesis methodologies and the creation of compounds with potential biological and industrial applications (Quiroga et al., 1999).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N4O3S/c1-14-22-18(24(31)28-20-8-7-16(25)11-19(20)26)12-21(15-5-3-2-4-6-15)27-23(22)30(29-14)17-9-10-34(32,33)13-17/h2-8,11-12,17H,9-10,13H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXIBJULFKCHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}acetamide](/img/structure/B2520697.png)
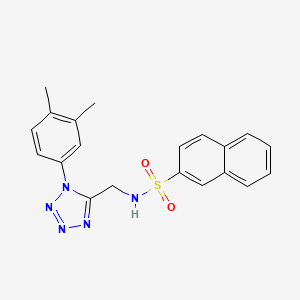
![Methyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2520703.png)
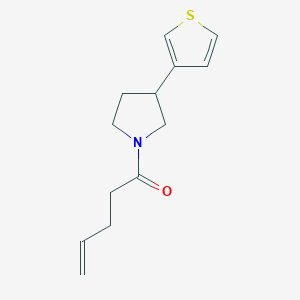
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2520705.png)
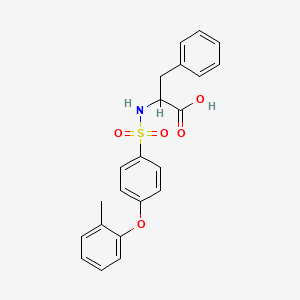
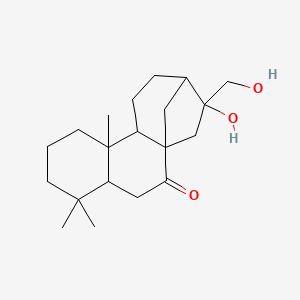
![3,4,5-trimethoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2520712.png)

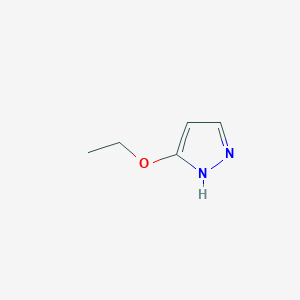
![N-[(3-Cyano-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2520716.png)


